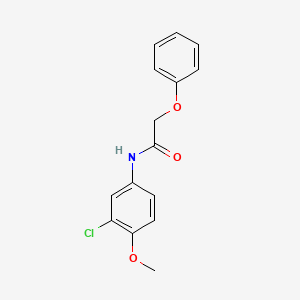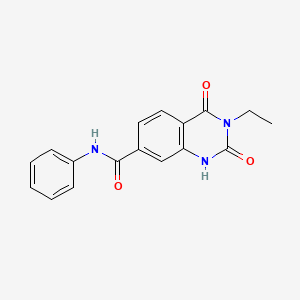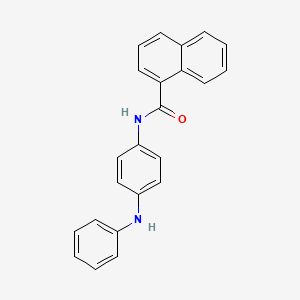![molecular formula C19H19NOS B5886328 (4-methoxy-3-biphenylyl)[(5-methyl-2-thienyl)methyl]amine](/img/structure/B5886328.png)
(4-methoxy-3-biphenylyl)[(5-methyl-2-thienyl)methyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-methoxy-3-biphenylyl)[(5-methyl-2-thienyl)methyl]amine, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key mediator of B-cell receptor signaling and plays a critical role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Mecanismo De Acción
(4-methoxy-3-biphenylyl)[(5-methyl-2-thienyl)methyl]amine binds to the ATP-binding site of BTK and inhibits its kinase activity. This leads to inhibition of downstream signaling pathways, including the PI3K/AKT/mTOR pathway, which is critical for B-cell survival. Inhibition of BTK also leads to downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic proteins, leading to induction of apoptosis in B-cells.
Biochemical and Physiological Effects:
(4-methoxy-3-biphenylyl)[(5-methyl-2-thienyl)methyl]amine has been shown to selectively inhibit BTK in B-cells, with no significant effect on other kinases. This selectivity is important for minimizing off-target effects and reducing toxicity. (4-methoxy-3-biphenylyl)[(5-methyl-2-thienyl)methyl]amine has also been shown to penetrate the blood-brain barrier, suggesting potential for the treatment of central nervous system lymphomas. In terms of pharmacokinetics, (4-methoxy-3-biphenylyl)[(5-methyl-2-thienyl)methyl]amine has a half-life of around 6 hours and is metabolized primarily by CYP3A4.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (4-methoxy-3-biphenylyl)[(5-methyl-2-thienyl)methyl]amine is its high potency and selectivity for BTK, which allows for effective inhibition of B-cell receptor signaling and induction of apoptosis in B-cells. However, one limitation is its relatively low yield in synthesis, which may limit its availability for large-scale experiments. Another limitation is its short half-life, which may require frequent dosing in animal studies.
Direcciones Futuras
There are several potential future directions for research on (4-methoxy-3-biphenylyl)[(5-methyl-2-thienyl)methyl]amine. One area of interest is the development of combination therapies with other drugs, such as venetoclax and rituximab, to enhance anti-tumor activity. Another area of interest is the investigation of (4-methoxy-3-biphenylyl)[(5-methyl-2-thienyl)methyl]amine in other B-cell malignancies, such as Waldenström macroglobulinemia and mantle cell lymphoma. Additionally, there is potential for the development of (4-methoxy-3-biphenylyl)[(5-methyl-2-thienyl)methyl]amine as a therapeutic agent for autoimmune diseases, such as rheumatoid arthritis and lupus, which are also mediated by B-cell receptor signaling.
Métodos De Síntesis
The synthesis of (4-methoxy-3-biphenylyl)[(5-methyl-2-thienyl)methyl]amine involves several steps, starting with the reaction of 2-bromo-5-methylthiophene with magnesium to form the Grignard reagent, which is then reacted with 4-methoxybiphenyl-3-carboxaldehyde to form the corresponding alcohol. The alcohol is then treated with trifluoroacetic acid to form the corresponding trifluoroacetate, which is then reacted with N-methylpiperazine to form (4-methoxy-3-biphenylyl)[(5-methyl-2-thienyl)methyl]amine. The overall yield of the synthesis is around 20%.
Aplicaciones Científicas De Investigación
(4-methoxy-3-biphenylyl)[(5-methyl-2-thienyl)methyl]amine has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that (4-methoxy-3-biphenylyl)[(5-methyl-2-thienyl)methyl]amine inhibits BTK with high potency and selectivity, leading to inhibition of B-cell receptor signaling and induction of apoptosis in B-cell lines. In vivo studies in mouse models of CLL and NHL have shown that (4-methoxy-3-biphenylyl)[(5-methyl-2-thienyl)methyl]amine inhibits tumor growth and prolongs survival. (4-methoxy-3-biphenylyl)[(5-methyl-2-thienyl)methyl]amine has also been shown to enhance the anti-tumor activity of other drugs, such as venetoclax and rituximab.
Propiedades
IUPAC Name |
2-methoxy-N-[(5-methylthiophen-2-yl)methyl]-5-phenylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NOS/c1-14-8-10-17(22-14)13-20-18-12-16(9-11-19(18)21-2)15-6-4-3-5-7-15/h3-12,20H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYKRGAUFBNWONR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CNC2=C(C=CC(=C2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-[(5-methylthiophen-2-yl)methyl]-5-phenylaniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5886246.png)
![N-{5-[(4-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}butanamide](/img/structure/B5886256.png)


![9-mercapto-8-(2-methyl-2-propen-1-yl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B5886267.png)


![N,N'-di-tert-butyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5886281.png)


![5-[(4-chlorobenzyl)thio]-1-(3,4-dimethylphenyl)-1H-tetrazole](/img/structure/B5886296.png)
![8-bromo-2,4-dimethylfuro[3,2-c]quinoline](/img/structure/B5886307.png)

